Rhodblock 1a
Overview
Description
Rhodblock 1a is a compound with the empirical formula C20H16N2O2 and a molecular weight of 316.35 . It is an inhibitor of the Rho Kinase pathway .
Molecular Structure Analysis
Rhodblock 1a has a complex molecular structure. It contains a total of 43 bonds, including 27 non-H bonds, 19 multiple bonds, 3 rotatable bonds, 2 double bonds, 17 aromatic bonds, 2 five-membered rings, 2 six-membered rings, 1 hydrazone, and 1 furane .Physical And Chemical Properties Analysis
Rhodblock 1a is a white to off-white powder that is soluble in DMSO at concentrations of 20 mg/mL or higher . It should be stored at temperatures between 2-8°C .Scientific Research Applications
Small Molecules Targeting the Rho Pathway
Rhodblock 1–8 are small molecules discovered through a targeted small molecule screen, focusing on the Rho pathway, a central regulator of cytokinesis in cell division. The study highlighted the potential of Rhodblocks in dissecting the mechanism of the Rho pathway during cytokinesis, particularly in their effect on the localization of phosphorylated myosin light chain. This research offers significant insights into cell division and the Rho pathway's role in this process (Castoreno et al., 2010).
NMR R1 rho Rotating-Frame Relaxation
The R1 rho rotating-frame relaxation technique in NMR (Nuclear Magnetic Resonance) is used to characterize chemical exchange processes in biological macromolecules. This study focused on enhancing R1 rho measurements with weak radio frequency fields, thus allowing a broader study of chemical exchange processes in biological systems (Massi et al., 2004).
Rho GTPases in Cardiac Hypertrophy
Research on Rho family GTPases, including RhoA and Rac1, has shown their involvement in agonist-induced gene expression and myofilament organization in cardiomyocytes. These findings are crucial in understanding the roles of Rho GTPases in cardiac hypertrophy and heart failure, providing potential targets for therapeutic intervention (Brown et al., 2006).
T1 rho Imaging in Gene Therapy Response Monitoring
The T1 rho MRI technique, involving low spin-lock radiofrequency fields, shows promise in noninvasively monitoring gene therapy responses in gliomas. This approach could be a significant marker for early gene therapy response, offering insights into the effectiveness of treatment strategies (Kettunen et al., 2007).
Rho Proteins in Inflammation
A study demonstrated that inhibition of Rho proteins can block the expression of cyclooxygenase-2 (COX-2) in endothelial cells, induced by proinflammatory mediators. This research provides a deeper understanding of the role of Rho proteins in the inflammatory response and offers a potential avenue for therapeutic intervention in inflammatory diseases (Schmeck et al., 2003).
Safety And Hazards
properties
IUPAC Name |
(3,5-diphenyl-3,4-dihydropyrazol-2-yl)-(furan-2-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2/c23-20(19-12-7-13-24-19)22-18(16-10-5-2-6-11-16)14-17(21-22)15-8-3-1-4-9-15/h1-13,18H,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEIXLXIVAMCBLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CC=C2)C(=O)C3=CC=CO3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20387961 | |
Record name | Rhodblock 1a | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20387961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Rhodblock 1a | |
CAS RN |
701226-08-6 | |
Record name | Rhodblock 1a | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20387961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Rhodblock 1a | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.